2-Fluoro-2-methylpropyl trifluoromethanesulfonate CAS 145349-17-3
2-Fluoro-2-methylpropyl trifluoromethanesulfonate CAS 145349-17-3
An In-depth Technical Guide to 2-Fluoro-2-methylpropyl Trifluoromethanesulfonate (CAS 145349-17-3)
Introduction: A Strategic Reagent for Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design.[1][2][3] Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow medicinal chemists to fine-tune a drug candidate's metabolic stability, lipophilicity, and binding affinity.[4][5][6] Within this context, 2-Fluoro-2-methylpropyl trifluoromethanesulfonate (CAS 145349-17-3) has emerged as a highly valuable reagent. It serves as a specialized building block for introducing the 2-fluoro-2-methylpropyl moiety, a functional group that imparts desirable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[7]
This guide provides an in-depth technical overview of 2-Fluoro-2-methylpropyl trifluoromethanesulfonate, tailored for researchers, scientists, and drug development professionals. We will explore its synthesis, mechanistic underpinnings, applications, and the practical considerations necessary for its effective use in the laboratory.
Physicochemical Profile
A clear understanding of a reagent's fundamental properties is the starting point for its successful application. The key physicochemical data for 2-Fluoro-2-methylpropyl trifluoromethanesulfonate are summarized below.
| Property | Value | Source |
| CAS Number | 145349-17-3 | [7][8][9] |
| Molecular Formula | C₅H₈F₄O₃S | [7][8][10] |
| Molecular Weight | 224.17 g/mol | [7][8] |
| Canonical SMILES | CC(C)(COS(=O)(=O)C(F)(F)F)F | [8][10] |
| InChIKey | OJFXAMILNHYNSV-UHFFFAOYSA-N | [10] |
| Appearance | Colorless to pale yellow liquid (predicted) | [11] |
Synthesis and Purification: A Protocol Grounded in Mechanistic Understanding
The synthesis of 2-Fluoro-2-methylpropyl trifluoromethanesulfonate is a direct and efficient process, predicated on the reaction of its corresponding alcohol precursor with a powerful triflating agent. The reliability of this procedure hinges on a precise understanding of the reaction's mechanism and the role of each component.
Precursor: 2-Fluoro-2-methyl-1-propanol
The starting material for the synthesis is 2-Fluoro-2-methyl-1-propanol (CAS: 3109-99-7).[12][13] This fluorinated alcohol is a versatile building block in its own right, valued for the unique steric and electronic effects conferred by the geminal fluorine and methyl groups.[12] Its availability from commercial suppliers is generally good, making it a convenient starting point for the synthesis of the target triflate.[14][15]
The Triflation Reaction: Activating the Hydroxyl Group
The core of the synthesis is the conversion of the primary alcohol into a triflate ester. This transformation is critical because the hydroxyl group (-OH) is a poor leaving group in nucleophilic substitution reactions, whereas the trifluoromethanesulfonate (triflate, -OTf) group is one of the most effective leaving groups known to organic chemists. This dramatic increase in reactivity is why triflation is a key step.
The reaction is typically performed using trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base.[16]
Causality Behind Experimental Choices:
-
Reagent Selection (Tf₂O): Trifluoromethanesulfonic anhydride is the reagent of choice due to its extreme reactivity.[11] The two trifluoromethyl (-CF₃) groups are powerful electron-withdrawing groups, making the sulfur atoms highly electrophilic and susceptible to attack by the alcohol's nucleophilic oxygen.[11]
-
Role of the Base: A non-nucleophilic base, such as pyridine or triethylamine (TEA), is essential.[16] Its primary function is to neutralize the trifluoromethanesulfonic acid (TfOH) that is generated as a byproduct. Failure to scavenge this potent acid could lead to acid-catalyzed decomposition of the product or other acid-sensitive functional groups on a more complex substrate.
-
Solvent and Temperature Control: The reaction is highly exothermic and rapid. Therefore, it is conducted in an inert, aprotic solvent like dichloromethane (DCM) to ensure proper mixing and heat dissipation.[16] Performing the reaction at low temperatures (typically 0 °C to -78 °C) is crucial to control the reaction rate, minimize the formation of impurities, and prevent thermal degradation of the product.[16]
Detailed Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and scale.
-
Preparation: To a flame-dried, round-bottom flask under an inert nitrogen atmosphere, add 2-fluoro-2-methyl-1-propanol (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add pyridine (1.2 eq) dropwise to the stirred solution.
-
Reagent Addition: Slowly add trifluoromethanesulfonic anhydride (1.1 eq) dropwise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alcohol is consumed.
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure 2-Fluoro-2-methylpropyl trifluoromethanesulfonate.
Reactivity and Application in Drug Development
The synthetic utility of 2-Fluoro-2-methylpropyl trifluoromethanesulfonate stems directly from the exceptional ability of the triflate group to act as a leaving group. This property renders the adjacent carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles in SN2-type reactions.
Strategic Advantages in Medicinal Chemistry
The 2-fluoro-2-methylpropyl group is a valuable motif for several reasons:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5][6] Introducing this group can block potential sites of metabolism, thereby increasing a drug's in vivo half-life and bioavailability.[6]
-
Modulation of Physicochemical Properties: Fluorine substitution can subtly alter a molecule's lipophilicity, acidity (pKa), and conformational preferences.[1] These modifications can lead to improved cell permeability, enhanced binding to the biological target, and greater selectivity.[1]
-
Bioisosteric Replacement: The trifluoromethyl group is often used as a bioisostere for chlorine atoms or methyl groups, offering a way to probe structure-activity relationships (SAR) while improving metabolic properties.[4][6]
Application in Positron Emission Tomography (PET) Imaging
A particularly powerful application of this reagent lies in the synthesis of radiotracers for Positron Emission Tomography (PET).[17] By synthesizing the triflate using the radioactive isotope fluorine-18 (¹⁸F, half-life ≈ 110 minutes), a precursor is created for the rapid and efficient radiolabeling of drug candidates or novel imaging agents.[2][17]
¹⁸F-labeled PET tracers allow researchers to:
-
Non-invasively visualize and quantify the distribution of a drug in the body over time.[18][19]
-
Confirm that a drug engages with its intended target in vivo.
-
Assess disease progression and the response to therapy at a molecular level.[18][20]
The development of new ¹⁸F-labeling methodologies is a critical area of research, and reagents like ¹⁸F-2-Fluoro-2-methylpropyl trifluoromethanesulfonate provide a pathway to new classes of PET tracers that were previously difficult to synthesize.[17]
Handling, Storage, and Safety
As a highly reactive electrophile, 2-Fluoro-2-methylpropyl trifluoromethanesulfonate requires careful handling and storage to maintain its integrity and ensure laboratory safety.
-
Moisture Sensitivity: Triflates are susceptible to hydrolysis.[11] Exposure to atmospheric moisture will lead to decomposition back to 2-fluoro-2-methyl-1-propanol and triflic acid. Therefore, the compound must be handled under an inert atmosphere (e.g., nitrogen or argon) using anhydrous techniques.[11]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry environment, preferably in a refrigerator or freezer, to minimize thermal and hydrolytic degradation.[21]
-
Safety Precautions: Triflates are potent alkylating agents and should be treated as potentially toxic and corrosive.[22][23] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[22]
Conclusion
2-Fluoro-2-methylpropyl trifluoromethanesulfonate is more than just a chemical intermediate; it is a strategic tool for molecular design in the pharmaceutical sciences. By providing an efficient means to introduce the metabolically robust and electronically influential 2-fluoro-2-methylpropyl group, it empowers chemists to address key challenges in drug development, from enhancing pharmacokinetic profiles to enabling advanced in vivo imaging with PET. A thorough understanding of its synthesis, reactivity, and handling is paramount for any researcher seeking to leverage the power of fluorine chemistry to create the next generation of therapeutics and diagnostic agents.
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